4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline
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Overview
Description
4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazoline core, a fluorophenoxy group, and an ethylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with 4-fluorophenol under basic conditions.
Attachment of the Ethylsulfanyl Group: The final step involves the reaction of the intermediate with an ethylsulfanyl reagent, such as ethylthiol, under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity, while the ethylsulfanyl linkage can modulate its overall chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenoxy)ethylsulfanyl]-2-methylquinazoline
- 4-[2-(4-Bromophenoxy)ethylsulfanyl]-2-methylquinazoline
- 4-[2-(4-Methylphenoxy)ethylsulfanyl]-2-methylquinazoline
Uniqueness
4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline stands out due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties, such as electronegativity and reactivity. This fluorinated derivative may exhibit enhanced biological activity and stability compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C17H15FN2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenoxy)ethylsulfanyl]-2-methylquinazoline |
InChI |
InChI=1S/C17H15FN2OS/c1-12-19-16-5-3-2-4-15(16)17(20-12)22-11-10-21-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3 |
InChI Key |
IBFQURMLTBGWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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